3-(4-Pyridinyl)-2-cyclohexen-1-one oxime

synthetic process efficiency oxime yield one-pot synthesis

Procure the regioisomerically verified penultimate intermediate for rosoxacin synthesis. This 4-pyridinyl oxime (CAS 63843-22-1), differentiated from the 3-pyridinyl isomer (CAS 63843-23-2) by melting point (172–181 °C) and NMR, is produced via an improved, scalable one-pot process with reduced solvent risk. It ensures direct downstream conversion to 3-(4-pyridinyl)aniline in 79% yield, de-risking your antibacterial API or SAR program.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 63843-22-1
Cat. No. B8325416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyridinyl)-2-cyclohexen-1-one oxime
CAS63843-22-1
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CC(=CC(=NO)C1)C2=CC=NC=C2
InChIInChI=1S/C11H12N2O/c14-13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h4-8,14H,1-3H2/b13-11+
InChIKeyXZJNKMZDJMQHQE-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Pyridinyl)-2-cyclohexen-1-one oxime (CAS 63843-22-1): Procurement-Grade Intermediate for Quinolone Antibacterial Synthesis


3-(4-Pyridinyl)-2-cyclohexen-1-one oxime (CAS 63843-22-1) is a pyridinyl-substituted cyclohexenone oxime with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol [1]. It serves as the penultimate intermediate in the synthesis of rosoxacin (1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic acid), a clinically studied quinolone antibiotic active against Gram-negative and Gram-positive pathogens [2]. The compound is prepared via oximation of 3-(4-pyridinyl)-2-cyclohexen-1-one and subsequently converted via Semmler-Wolff aromatization to 3-(4-pyridinyl)aniline, the immediate precursor to rosoxacin [3]. Its procurement value hinges on regioisomeric identity (4-pyridinyl vs. 3-pyridinyl attachment), synthetic process efficiency, and demonstrated downstream conversion performance—parameters where generic substitution without verification can compromise antibacterial API quality [4].

Why 3-(4-Pyridinyl)-2-cyclohexen-1-one oxime Cannot Be Interchanged with Regioisomeric or Process-Generic Analogs


The 4-pyridinyl substitution pattern on this oxime is not a trivial structural variable—it dictates the identity of the downstream antibacterial agent. The 4-pyridinyl isomer leads specifically to rosoxacin, whereas the 3-pyridinyl regioisomer (CAS 63843-23-2) yields a different 3-quinolinecarboxylic acid congener with distinct antibacterial spectrum and potency [1]. Beyond regioisomerism, synthetic process history materially affects product quality: the improved one-pot process (US 4,246,420) delivers NMR-confirmed purity with no detectable impurities, while prior art multi-step routes required additional methanesulfonate salt purification [2]. Furthermore, the melting point differential between the 4-pyridinyl oxime (172–181 °C) and the 3-pyridinyl isomer (163–165 °C) provides a simple identity verification that generic sourcing without adequate characterization can miss . These three factors—regioisomeric specificity for the target API, process-dependent purity, and verifiable physical identity—mean that in-class substitution without rigorous qualification risks propagating the wrong isomer into a clinical antibacterial synthesis pathway [3].

Quantitative Differentiation Evidence: 3-(4-Pyridinyl)-2-cyclohexen-1-one oxime vs. Closest Analogs and Prior-Art Processes


One-Pot Oxime Synthesis Yield: 84.8% Isolated Yield vs. Multi-Step Prior Art Process

The improved one-pot process (US 4,246,420) converts ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate directly to 3-(4-pyridinyl)-2-cyclohexen-1-one oxime in 84.8% isolated yield (236 g product from 390 g starting ester, 1.48 mol scale) [1]. This represents a substantial process intensification over the prior Gelotte et al. method (US 4,111,946 / US 4,026,900), which required separate hydrolysis/decarboxylation, aldol condensation, ketone isolation, and oximation steps with intermediate purification, including preparation and recrystallization of the oxime methanesulfonate salt [2]. The one-pot sequence eliminates three separate unit operations and the methanesulfonate purification step entirely [1].

synthetic process efficiency oxime yield one-pot synthesis rosoxacin intermediate

Sulfuric Acid Stoichiometry: 3 Equivalents in Improved Process vs. 9 Equivalents in Prior Art

The improved one-pot process uses only 3 mole-equivalents of sulfuric acid per mole of starting ester, compared to 9 mole-equivalents required in the Gelotte et al. prior art process [1]. This two-thirds reduction in mineral acid usage correspondingly reduces the quantity of sodium hydroxide required for neutralization and decreases the total aqueous waste volume generated [1]. The patent explicitly states that using fewer than 3 equivalents results in lower yields, while more than 3 equivalents is unnecessary—establishing 3 equivalents as the optimized stoichiometric minimum [1].

process green chemistry reagent efficiency acid stoichiometry waste reduction

Extraction Solvent Replacement: Isopropyl Alcohol vs. Chloroform in Prior Art Process

The improved process replaces chloroform with isopropyl alcohol as the extraction solvent for 3-(4-pyridinyl)-2-cyclohexen-1-one, the immediate precursor to the oxime [1]. The prior art Gelotte et al. process used chloroform for ketone extraction, introducing a Class 2 residual solvent (ICH Q3C limit: 60 ppm) into the intermediate stream [2]. Isopropyl alcohol, a Class 3 solvent (ICH Q3C limit: 5000 ppm), not only eliminates this toxicological concern but also enables a convenient phase-separation step where the heavier aqueous layer is drained off, leaving the ketone in the isopropyl alcohol phase for direct oximation without solvent swap [1].

solvent substitution process safety chlorinated solvent elimination ICH Q3C

Regioisomeric Identity Verification: Melting Point 172–181 °C (4-Pyridinyl) vs. 163–165 °C (3-Pyridinyl Isomer)

The 4-pyridinyl oxime (CAS 63843-22-1) exhibits a melting point of 172–181 °C as reported in the one-pot process patent [1]. The regioisomeric 3-pyridinyl oxime (CAS 63843-23-2) has a reported melting point of 163–165 °C , providing an approximately 9–16 °C melting point depression window that enables unambiguous identity verification by simple capillary melting point determination. Both isomers share the identical molecular formula (C₁₁H₁₂N₂O) and molecular weight (188.23 g/mol), making them indistinguishable by LC-MS or elemental analysis alone [2]. The 4-pyridinyl substitution is structurally required for rosoxacin; the 3-pyridinyl isomer leads to a different 3-quinolinecarboxylic acid product with distinct antibacterial spectrum [2].

regioisomer differentiation melting point identity verification pyridinyl substitution

Downstream Conversion Efficiency: 79% Yield of 3-(4-Pyridinyl)aniline via Improved Phosphoric Acid-Mediated Semmler-Wolff Aromatization

The improved process for converting 3-(4-pyridinyl)-2-cyclohexen-1-one oxime to 3-(4-pyridinyl)aniline (US 4,351,944) achieves 79% isolated yield (134.5 g from 188 g oxime, 1 mol scale) using acetic anhydride and anhydrous phosphoric acid [1]. This replaces the prior art method (US 4,075,217) that used hydrogen chloride gas, which produced side-reactions and required more complex workup [2]. The improved process produces 3-(4-pyridinyl)aniline of sufficient purity for direct use in rosoxacin synthesis without further purification, as confirmed by TLC (single spot) and melting point (168–171 °C) [1]. Pilot-plant scale demonstration (Example 2 of US 4,351,944) confirmed comparable yield at kilogram scale [1].

Semmler-Wolff aromatization downstream conversion oxime-to-aniline yield rosoxacin precursor

NMR-Confirmed Product Purity: Direct Use Without Intermediate Purification vs. Prior Art Methanesulfonate Recrystallization Requirement

The oxime produced by the improved one-pot process was characterized by NMR spectroscopy, which 'showed no impurities' [1]. This stands in contrast to the prior art process, which required preparation and recrystallization of the oxime methanesulfonate salt followed by basification to regenerate the free oxime—a purification sequence that introduced additional reagents, solvents, and potential impurity sources [2]. The improved process oxime can be used directly in the subsequent acetylation/Semmler-Wolff step without further purification, as demonstrated by its successful conversion to 3-(4-pyridinyl)aniline in 79% yield [1][3].

product purity NMR characterization process-related impurities methanesulfonate salt

Procurement Application Scenarios for 3-(4-Pyridinyl)-2-cyclohexen-1-one oxime (CAS 63843-22-1)


Rosoxacin API Synthesis: Sourcing the Penultimate Intermediate with Regioisomer-Verified Identity

For pharmaceutical manufacturers synthesizing rosoxacin (1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic acid), this oxime is the penultimate intermediate requiring strict regioisomeric identity control. The 4-pyridinyl attachment is structurally mandatory for rosoxacin; the 3-pyridinyl oxime isomer (CAS 63843-23-2, m.p. 163–165 °C) leads to a different antibacterial agent with a distinct spectrum [1]. Procurement specifications should mandate melting point (172–181 °C) and NMR identity to exclude the 3-pyridinyl regioisomer, which is indistinguishable by MS or elemental analysis alone [2]. The improved-process oxime has been demonstrated to convert to 3-(4-pyridinyl)aniline in 79% yield at both 1 mol and pilot-plant scales, providing a validated downstream pathway to the target API [3].

Kilo-Lab to Pilot-Plant Scale-Up: Process-Validated Intermediate with Demonstrated Scalability

The improved one-pot process has been demonstrated at 1.48 mol scale (390 g starting material, yielding 236 g oxime) with explicit pilot-plant corroboration for the subsequent aniline conversion step [1][2]. Key scalability advantages include: (a) 67% reduction in sulfuric acid usage (3 eq vs. 9 eq in prior art), reducing neutralization waste volume and equipment corrosion burden; (b) replacement of chloroform (Class 2 solvent) with isopropyl alcohol (Class 3), eliminating a regulatory liability under ICH Q3C; and (c) elimination of the methanesulfonate salt purification step, simplifying the unit operation sequence and reducing solvent inventory [1]. These process characteristics make this oxime suitable for procurement at multi-kilogram scale with reduced EHS burden relative to prior-art-produced material.

Antibacterial Medicinal Chemistry: Pyridinyl-Quinolone SAR Probe Synthesis

For medicinal chemistry programs exploring structure-activity relationships around the 7-position of the quinolone nucleus, 3-(4-pyridinyl)-2-cyclohexen-1-one oxime provides access to the 4-pyridinyl-substituted phenylenediamine intermediate required for Gould-Jacobs quinoline synthesis [1]. The oxime route via Semmler-Wolff aromatization is particularly valuable because it avoids the need for pre-functionalized aromatic building blocks, instead constructing the aniline ring from the cyclohexenone scaffold [2]. The NMR-confirmed purity of the improved-process oxime ensures that SAR interpretation is not confounded by process-related impurities, and the 79% demonstrated conversion yield to the aniline provides a reliable basis for calculating material requirements in parallel synthesis campaigns [3].

Quality Control Reference Standard: Regioisomeric Identity Benchmarking

Because the 4-pyridinyl and 3-pyridinyl oxime isomers share identical molecular formula (C₁₁H₁₂N₂O), molecular weight (188.23 g/mol), and computed LogP (1.3), they are analytically cryptic by standard LC-MS methods [1]. The melting point differential (172–181 °C for 4-pyridinyl vs. 163–165 °C for 3-pyridinyl) and NMR signature provide the only practical identification benchmarks. Procurement of the 4-pyridinyl oxime with documented melting point and NMR characterization data enables its use as an in-house reference standard for incoming material identity testing, preventing regioisomer misassignment that could propagate through multi-step syntheses undetected [2].

Quote Request

Request a Quote for 3-(4-Pyridinyl)-2-cyclohexen-1-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.